molecular formula C10H13NO2 B14346726 2-(Ethylamino)-6-methylbenzoic acid CAS No. 90259-47-5

2-(Ethylamino)-6-methylbenzoic acid

Cat. No.: B14346726
CAS No.: 90259-47-5
M. Wt: 179.22 g/mol
InChI Key: ZNSPNQTVEYUUCT-UHFFFAOYSA-N
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Description

2-(Ethylamino)-6-methylbenzoic acid is an organic compound with a benzene ring substituted with an ethylamino group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-6-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to form the ethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include alcohol derivatives.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Ethylamino)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzene ring provides a hydrophobic interaction surface, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-6-methylbenzoic acid
  • 2-(Ethylamino)-4-methylbenzoic acid
  • 2-(Ethylamino)-6-chlorobenzoic acid

Uniqueness

2-(Ethylamino)-6-methylbenzoic acid is unique due to the specific positioning of the ethylamino and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

90259-47-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(ethylamino)-6-methylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-3-11-8-6-4-5-7(2)9(8)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)

InChI Key

ZNSPNQTVEYUUCT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC(=C1C(=O)O)C

Origin of Product

United States

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